molecular formula C16H15BrN2O3 B5762984 N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide

N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No. B5762984
M. Wt: 363.21 g/mol
InChI Key: YKHCPCRMXUIMRV-VCHYOVAHSA-N
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Description

N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as BMHPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMHPH is a hydrazone derivative of 2-hydroxy-2-phenylacetic acid, and it possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide possesses several advantages for laboratory experiments, including its high purity and stability, and its ability to inhibit various signaling pathways involved in disease progression. However, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

Future research on N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, further studies are needed to evaluate the efficacy and safety of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in various animal models and clinical trials. Finally, the potential use of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a multi-step process that involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization using ethanol and water. The overall yield of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is approximately 70%, and the purity of the compound is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.

Scientific Research Applications

N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-22-14-8-7-11(9-13(14)17)10-18-19-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHCPCRMXUIMRV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

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